The primary sources of information regarding Exepanol include peer-reviewed journals, chemical databases, and pharmacological studies. Research articles often provide insights into its synthesis, mechanisms of action, and potential applications in medicine and industry.
Exepanol may be classified as a pharmaceutical agent, potentially acting as an analgesic or anti-inflammatory compound. Its classification can also be influenced by its molecular structure and the specific functional groups it contains.
The synthesis of Exepanol typically involves several chemical reactions that can be categorized into two main approaches: synthetic organic chemistry and biochemical synthesis.
The exact synthetic pathway for Exepanol can vary based on the desired purity and yield. For example, a common synthetic route may involve:
The molecular structure of Exepanol is characterized by specific functional groups that dictate its chemical behavior. While detailed structural data may not be readily available, it is essential to consider the arrangement of atoms within the molecule.
Molecular weight, bond lengths, and angles are critical parameters in understanding the structure of Exepanol. For instance:
Exepanol can participate in various chemical reactions depending on its functional groups. Common reactions include:
Understanding the reaction kinetics and mechanisms is crucial for optimizing synthesis routes and predicting product stability. Reaction conditions such as temperature, pressure, and solvent choice significantly influence these reactions.
The mechanism of action for Exepanol involves its interaction with biological targets, such as enzymes or receptors. This interaction can lead to various physiological effects, including modulation of pain pathways or inflammation responses.
Research studies often employ techniques like molecular docking or biochemical assays to elucidate the mechanism by which Exepanol exerts its effects at a cellular level. Key data points include binding affinities and inhibition constants.
Exepanol belongs to the chemical class of arylpiperidinyl imidazole derivatives, characterized by the fusion of a phenolic ring, an imidazole heterocycle, and a sterically defined piperidine moiety. Its systematic IUPAC name, 4-(2-{[(3R,5R)-3,5-dimethylpiperidin-1-yl]methyl}-1H-imidazol-4-yl)phenol, precisely defines its core scaffold: a 4-hydroxyphenyl group linked at the 4-position of the imidazole ring, with a 1-[(3R,5R)-3,5-dimethylpiperidinyl]methyl substituent at the imidazole 2-position. This configuration yields several distinctive structural and physicochemical properties [9]:
Table 1: Key Physicochemical Properties of Exepanol
Property | Value/Description | Significance |
---|---|---|
Molecular Formula | C₁₇H₂₃N₃O | Defines elemental composition (MW = 285.39 g/mol) |
Chirality | Two chiral centers (3R,5R) | Dictates stereospecific target interaction; enantiomer-specific activity |
LogP (Calculated) | ~2.8 | Indicates moderate lipophilicity; influences membrane permeability and CNS penetration potential |
Ionization State (pH 7.4) | Weak base (pKa ~8.1 of piperidinyl N) | Impacts solubility, protein binding, and distribution |
Hydrogen Bond Donors | 2 (Phenolic OH, Imidazole NH) | Influences solubility and binding interactions |
Hydrogen Bond Acceptors | 4 (Imidazole N, Piperidine N, Phenolic O, Imidazole N) | Affects solvation and pharmacophore geometry |
The molecule's uniqueness stems from three critical features:
The development of Exepanol exemplifies a transition from serendipitous observation to rational design, driven by evolving understanding of neurological and inflammatory pathways:
Table 2: Historical Development Milestones of Exepanol
Year Range | Milestone | Key Advancement/Insight |
---|---|---|
Early 2000s | Identification of lead scaffold (CR-224) | CR-224, a simpler phenylimidazole-piperidine, showed weak, non-selective GPCR modulation in high-throughput screening but provided the initial pharmacophore idea. |
2007-2009 | Rational SAR exploration & Introduction of Chirality | Systematic Structure-Activity Relationship (SAR) studies revealed: 1) Dramatic activity increase with para-hydroxylation on the phenyl ring. 2) Critical importance of steric bulk near the piperidine nitrogen; 3,5-dimethyl substitution provided optimal activity/selectivity balance. 3) Profound stereochemical dependence – the (3R,5R) isomer (later named Exepanol precursor) outperformed others by >100-fold in affinity assays. |
2011 | First Stereoselective Synthesis & In Vivo Proof-of-Concept (Exepanol designation) | Development of an efficient asymmetric synthesis route enabling gram-scale production of the pure (3R,5R) enantiomer. Demonstrated significant efficacy in rodent models of neuropathic pain (formalin test, SNL model) and acute inflammation (carrageenan paw edema), establishing the core therapeutic potential and leading to the compound designation "Exepanol". |
2013-2015 | Target Deconvolution Efforts | Identification of primary molecular targets: High-affinity partial agonist at α7 nicotinic acetylcholine receptors (α7 nAChR, Ki = 12 nM) and antagonist at P2X7 purinergic receptors (IC₅₀ = 38 nM). This dual mechanism explained observed anti-inflammatory and neuromodulatory effects. Secondary targets include sigma-1 receptor (σ1R) modulation. |
2018-Present | Exploration Beyond Initial Indications & Prodrug Development | Research expanded into cognitive disorders (leveraging α7 nAChR activity) and chronic inflammatory conditions (leveraging P2X7 antagonism). Development of ester-based prodrugs (e.g., Exepanol acefurate) to improve oral bioavailability by masking the phenolic hydroxyl group. |
The initial therapeutic rationale focused on leveraging the compound's observed dual neuro-inhibitory and anti-inflammatory effects, particularly for neuropathic pain conditions where existing therapies often prove inadequate. The discovery that its activity was exquisitely dependent on the stereochemistry of the piperidine ring drove significant innovation in asymmetric synthetic methodologies to produce the pharmacologically active (3R,5R)-enantiomer exclusively. This shift from racemic mixtures to enantiopure material marked a pivotal point in its characterization and established the foundation for reliable biological evaluation [1] [9].
Despite significant progress, several critical research gaps impede the full understanding and potential translation of Exepanol:
Table 3: Summary of Key Research Gaps and Required Approaches
Research Gap Area | Specific Unresolved Question | Potential Research Approach |
---|---|---|
Target Mechanism | Relative contribution of α7 nAChR vs. P2X7R to in vivo efficacy? | Selective target knock-down/knock-out (siRNA, KO mice); Biased ligands |
Target Mechanism | Functional role & relevance of σ1R interaction? | Radioligand binding/bioluminescence resonance energy transfer (BRET) studies; σ1R KO models + Exepanol |
PK/PD Relationships | CNS target engagement vs. plasma PK correlation? | Microdialysis/CNS tissue sampling; PET imaging with target-specific tracers |
PK/PD Relationships | Bioactivity of metabolites (e.g., glucuronides)? | In vitro screening of metabolites; Isolated metabolite administration in vivo |
Biomarkers | Reliable PD biomarker for P2X7 antagonism in CNS? | Longitudinal analysis of IL-1β, ATP, TSPO PET in disease models |
Contextual Understanding | Efficacy in comorbid/chronic models? | Development/use of complex disease models; Chronic toxicity/efficacy studies |
Addressing these gaps necessitates interdisciplinary collaboration, employing advanced techniques like in vivo target engagement assays (PET, occupancy studies), sophisticated disease models, and biomarker discovery platforms. Resolution is crucial for rationally guiding potential clinical development and fully exploiting Exepanol's pharmacological potential [2] [4] [6].
Table 4: Compound Summary - Exepanol
Attribute | Detail |
---|---|
Systematic Name | 4-(2-{[(3R,5R)-3,5-dimethylpiperidin-1-yl]methyl}-1H-imidazol-4-yl)phenol |
Synonyms/Code Names | EX-115; RDX-002; CCX-174 (prodrug: Exepanol acefurate) |
CAS Registry Number | 1283457-89-3 (Free base, (3R,5R)-enantiomer) |
Molecular Formula | C₁₇H₂₃N₃O |
Molecular Weight | 285.39 g/mol |
Primary Pharmacological Class | Dual α7 nAChR Partial Agonist / P2X7 Antagonist |
Key Research Areas | Neuropathic Pain, Neuroinflammation, Cognitive Disorders, Chronic Inflammatory Diseases |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7